molecular formula C12H9ClFN3O B2646826 6-chloro-N-[(2-fluorophenyl)methyl]pyrazine-2-carboxamide CAS No. 1808479-15-3

6-chloro-N-[(2-fluorophenyl)methyl]pyrazine-2-carboxamide

Cat. No.: B2646826
CAS No.: 1808479-15-3
M. Wt: 265.67
InChI Key: OWHNRONFIVWWQJ-UHFFFAOYSA-N
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Description

6-chloro-N-[(2-fluorophenyl)methyl]pyrazine-2-carboxamide is a chemical compound that belongs to the class of pyrazine derivatives. This compound is characterized by the presence of a chloro group at the 6th position and a fluorophenylmethyl group attached to the nitrogen atom of the pyrazine ring. Pyrazine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N-[(2-fluorophenyl)methyl]pyrazine-2-carboxamide typically involves the reaction of 6-chloropyrazine-2-carboxylic acid with 2-fluorobenzylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

6-chloro-N-[(2-fluorophenyl)methyl]pyrazine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group at the 6th position can be substituted with other nucleophiles like amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted pyrazine derivatives.

Scientific Research Applications

6-chloro-N-[(2-fluorophenyl)methyl]pyrazine-2-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential antimicrobial and antifungal activities.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-chloro-N-[(2-fluorophenyl)methyl]pyrazine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the disruption of cellular processes. For example, it may inhibit the activity of bacterial enzymes, resulting in the inhibition of bacterial growth and proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-chloro-N-[(2-fluorophenyl)methyl]pyrazine-2-carboxamide is unique due to its specific substitution pattern and the presence of both chloro and fluorophenylmethyl groups. This unique structure contributes to its distinct biological activities and potential therapeutic applications.

Properties

IUPAC Name

6-chloro-N-[(2-fluorophenyl)methyl]pyrazine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClFN3O/c13-11-7-15-6-10(17-11)12(18)16-5-8-3-1-2-4-9(8)14/h1-4,6-7H,5H2,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWHNRONFIVWWQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)C2=CN=CC(=N2)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClFN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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